6-(4-Fluorophenyl)hexanoic acid

Description

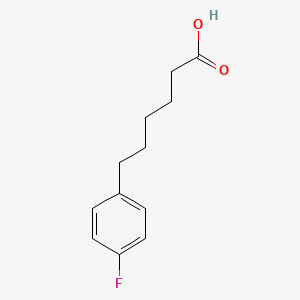

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSLZCNLWIKHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563466 | |

| Record name | 6-(4-Fluorophenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89326-72-7 | |

| Record name | 6-(4-Fluorophenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 4 Fluorophenyl Hexanoic Acid

Strategies for Forming the Carbon-Carbon Bond between the Fluorophenyl Moiety and Hexanoic Acid Chain

Constructing the core structure of 6-(4-fluorophenyl)hexanoic acid involves the crucial step of forming a stable C-C bond between the aromatic fluorophenyl ring and the aliphatic hexanoic acid backbone. Modern organic synthesis offers a versatile toolkit for achieving this aryl-alkyl linkage.

Cross-Coupling Reactions for Aryl-Alkyl Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp³) bonds. The Suzuki-Miyaura coupling, for instance, can be employed by reacting 4-fluorophenylboronic acid with a suitable hexanoic acid derivative bearing a leaving group, such as a halide.

Another significant strategy in this category is the Wittig reaction, which forms a carbon-carbon double bond that can be subsequently reduced to the desired single bond. organic-chemistry.org This process involves the reaction of an aldehyde or ketone with a phosphorus ylide. mnstate.edu For the synthesis of a this compound precursor, 4-fluorobenzaldehyde can be reacted with a phosphonium ylide derived from a 5-halopentanoic acid ester. The initial phosphonium salt is prepared via the reaction of triphenylphosphine with the halo-ester. nih.gov Deprotonation with a strong base generates the nucleophilic ylide, which then reacts with the aldehyde. mnstate.edu The resulting alkene is then hydrogenated to yield the saturated alkyl chain.

Table 1: Comparison of Cross-Coupling Strategies

| Reaction Type | Fluorophenyl Reagent | Hexanoic Acid Derivative | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid | Methyl 6-bromohexanoate | Aryl-palladium complex | Mild conditions, functional group tolerance | Requires pre-functionalized starting materials |

| Wittig Reaction | 4-Fluorobenzaldehyde | (5-Carbomethoxypentyl)triphenylphosphonium bromide | Phosphorus ylide, oxaphosphetane | Versatile, reliable C=C bond formation | Stoichiometric phosphine oxide byproduct, requires subsequent reduction |

Alkylation and Related Approaches

Direct alkylation methods provide an alternative route to the target molecule. A prominent example is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org In this approach, fluorobenzene is acylated with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com This reaction typically yields 6-(4-fluorophenyl)-6-oxohexanoic acid, a ketonic precursor that requires a subsequent reduction step, as detailed in the next section. The acylation is generally regioselective, favoring substitution at the para position due to the directing effect of the fluorine atom and steric hindrance. thieme.com

A different alkylation strategy involves the use of organometallic reagents. For example, a Grignard reagent, 4-fluorophenylmagnesium bromide, can act as a nucleophile, attacking an electrophilic hexanoic acid derivative. sigmaaldrich.com Reacting 4-fluorophenylmagnesium bromide with a compound like methyl 6-bromohexanoate can form the desired carbon-carbon bond directly, avoiding the need for a ketone reduction step.

Table 2: Overview of Alkylation Approaches

| Method | Fluorobenzene Source | Hexanoic Acid Source | Catalyst/Reagent | Primary Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene | Adipoyl chloride / Adipic anhydride | AlCl₃ (Lewis acid) | 6-(4-fluorophenyl)-6-oxohexanoic acid |

| Grignard Reaction | 4-Bromofluorobenzene (for reagent prep) | Methyl 6-bromohexanoate | Magnesium (for reagent prep) | Methyl 6-(4-fluorophenyl)hexanoate |

Reduction of Ketonic Precursors derived from Fluorophenyl-Alkyl Systems

As mentioned, Friedel-Crafts acylation provides a reliable route to the ketonic precursor, 6-(4-fluorophenyl)-6-oxohexanoic acid. The final step in this sequence is the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). Several classic and modern reduction methods are available for this transformation, each with its own set of conditions and substrate compatibility. youtube.com

The Clemmensen reduction employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for reducing aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strong acids. organic-chemistry.orgbyjus.com

The Wolff-Kishner reduction offers a complementary approach under strongly basic conditions. wikipedia.org The ketone is first converted to a hydrazone by reacting with hydrazine (H₂NNH₂). brainly.inshaalaa.com Subsequent heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol, leads to the formation of the alkane with the evolution of nitrogen gas. organic-chemistry.org

Catalytic hydrogenation is a third option, where the ketone is reduced using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.com This method often requires high pressure and temperature but can be advantageous due to its clean nature.

Table 3: Comparison of Ketone Reduction Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, heating | Effective for aryl-alkyl ketones | Substrate must be stable to strong acid |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene glycol | Basic, high temperature | Suitable for acid-sensitive substrates | Substrate must be stable to strong base |

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalyst) | Neutral, high pressure/temperature | Clean, avoids harsh reagents | May reduce other functional groups (e.g., alkenes, nitro groups) |

Functional Group Transformations within the Hexanoic Acid Backbone during Synthesis

During the multi-step synthesis of this compound, transformations of functional groups on the C6 chain are often necessary. A common strategy involves the use of protecting groups for the carboxylic acid functionality. To prevent the acidic proton of the carboxyl group from interfering with basic or nucleophilic reagents (e.g., Grignard reagents or ylides), it is typically converted into an ester, such as a methyl or ethyl ester. This ester group is stable under the reaction conditions used for C-C bond formation and can be easily hydrolyzed back to the carboxylic acid in a final step, usually by treatment with aqueous acid or base.

Furthermore, synthetic routes that proceed via an unsaturated intermediate, such as the Wittig reaction, require a specific functional group transformation on the backbone. The carbon-carbon double bond formed in the hexenoic acid derivative must be reduced to a single bond. This is most commonly achieved through catalytic hydrogenation, a reaction that selectively reduces the alkene without affecting the aromatic ring or the ester group under controlled conditions.

Enantioselective Synthesis of Chiral Analogs of this compound

While this compound itself is an achiral molecule, structural modifications can introduce chirality, necessitating enantioselective synthetic methods. For instance, introducing a substituent at any position along the hexanoic acid chain (positions 2 through 5) would create a chiral center.

The synthesis of an α-substituted analog, such as 2-methyl-6-(4-fluorophenyl)hexanoic acid, would require stereocontrol. Modern asymmetric synthesis provides several strategies to achieve this. One potential approach is the enantioselective iridium-catalyzed allylic alkylation, which can be used to construct allylic all-carbon quaternary stereocenters. nih.gov A chiral α-aryl acid derivative could be prepared using methods like ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, which serves as a precursor to α-functionalized β-amino acids. nih.gov Another strategy involves the asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor using a chiral rhodium or ruthenium catalyst, which can set the stereocenter with high enantioselectivity. These methods are crucial for preparing optically pure analogs for studies where stereochemistry plays a critical role.

Chemical Reactivity and Transformation Studies of 6 4 Fluorophenyl Hexanoic Acid

Reactions at the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group is a primary site for chemical modification in 6-(4-Fluorophenyl)hexanoic acid. Standard transformations such as esterification and amide formation are readily achievable under appropriate conditions.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl halide (e.g., an acyl chloride) or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an alcohol. For example, reacting this compound with ethanol (B145695) under acidic catalysis would yield ethyl 6-(4-fluorophenyl)hexanoate.

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with an amine. Direct reaction with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org A more efficient and common approach involves the use of coupling reagents. Reagents such as DCC, or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate amide bond formation under mild conditions by activating the carboxyl group. rsc.org For instance, the reaction of this compound with propylamine (B44156) in the presence of a coupling agent would yield N-propyl-6-(4-fluorophenyl)hexanamide. Competition experiments with hexanoic acid have shown that such amide formation reactions can be highly chemoselective. nih.gov

The table below summarizes these key transformations at the carboxylic acid moiety.

| Reaction Type | Reactant | Reagent/Catalyst | Product |

| Esterification | Methanol | H₂SO₄ (catalyst), Heat | Methyl 6-(4-fluorophenyl)hexanoate |

| Amide Formation | Ammonia | Heat | 6-(4-Fluorophenyl)hexanamide |

| Amide Formation | Diethylamine | DCC (Coupling Agent) | N,N-Diethyl-6-(4-fluorophenyl)hexanamide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | None | 6-(4-Fluorophenyl)hexanoyl chloride |

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Ring

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the fluorine atom and the hexanoic acid alkyl chain.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The directing effects of the existing substituents determine the position of the incoming electrophile.

Fluorine: Halogens like fluorine are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. leah4sci.com However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. leah4sci.com

Alkyl Chain (- (CH₂)₅COOH): The long alkyl chain attached to the ring is considered an activating group due to its electron-donating inductive effect. It is also an ortho-, para-director.

Since the fluorine and the alkyl chain are para to each other, their directing effects reinforce each other, strongly favoring substitution at the positions ortho to the alkyl chain (and meta to the fluorine atom). Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, leading to the replacement of a leaving group. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring and a good leaving group. youtube.com

Fluorine as a Leaving Group: Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity polarizes the carbon-fluorine bond, facilitating nucleophilic attack. libretexts.org

Electronic Effects: The success of a traditional SNAr reaction is highly dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex). nih.gov The alkyl chain on this compound is electron-donating, which destabilizes this intermediate and makes the ring less susceptible to nucleophilic attack compared to rings with electron-withdrawing groups (like nitro groups). Therefore, SNAr reactions on this substrate are expected to be challenging under standard conditions. However, modern methods, such as those using organic photoredox catalysis, have been developed for the nucleophilic substitution of unactivated fluoroarenes. nih.gov

The table below outlines the predicted outcomes for substitution reactions on the fluorophenyl ring.

| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |

| Electrophilic: Nitration | HNO₃, H₂SO₄ | 6-(2-Nitro-4-fluorophenyl)hexanoic acid | The alkyl group is an ortho, para-director and activating. Fluorine is an ortho, para-director but deactivating. Substitution occurs ortho to the alkyl group. |

| Electrophilic: Bromination | Br₂, FeBr₃ | 6-(2-Bromo-4-fluorophenyl)hexanoic acid | Directing effects of the alkyl and fluoro groups favor substitution at the positions ortho to the alkyl chain. |

| Nucleophilic: Amination | Sodium Amide (NaNH₂) | 6-(4-Aminophenyl)hexanoic acid | Difficult reaction due to the electron-donating alkyl chain, but possible under forcing conditions or with specialized catalysts, replacing the fluorine atom. researchgate.net |

Selective Functionalization of the Aliphatic Hexanoic Acid Chain

Selectively modifying the six-carbon aliphatic chain of this compound without affecting the aromatic ring or the carboxylic acid presents a significant chemical challenge. The reactivity of the C-H bonds along the chain is generally low, but certain positions are more susceptible to functionalization.

Oxidation: The oxidation of alkanes typically requires strong reagents or catalytic systems. In the context of this compound, potential sites for oxidation include the carbon alpha to the carboxylic acid (C2) and the carbon adjacent to the aromatic ring (C6, the "benzylic-like" position). The benzylic position in toluene, for example, is readily oxidized. While the C6 position in this molecule is not strictly benzylic (as it's part of a longer chain), it is still activated by the phenyl ring. Catalytic systems involving metal complexes (e.g., Co, Mn, Fe) and an oxygen source can promote the oxidation of n-alkanes, often leading to a mixture of alcohols and ketones at various positions along the chain. researchgate.net For instance, selective oxidation could potentially yield a ketone at the C6 position, forming 6-oxo-6-(4-fluorophenyl)hexanoic acid. bldpharm.com

Reduction: The complete reduction of the aliphatic chain is not a typical transformation. More common is the reduction of the carboxylic acid group itself. However, specific functional groups, if introduced onto the chain (e.g., a ketone via oxidation), could then be selectively reduced. For example, if 6-oxo-6-(4-fluorophenyl)hexanoic acid were formed, the ketone could be reduced to a hydroxyl group using a selective reducing agent like sodium borohydride (B1222165) (NaBH₄), which would not reduce the carboxylic acid.

The table below illustrates hypothetical selective functionalizations of the aliphatic chain.

| Reaction Type | Position | Reagent/Catalyst | Potential Product |

| Oxidation | C6 | Strong Oxidant (e.g., KMnO₄, heat) or specific catalyst | 6-Oxo-6-(4-fluorophenyl)hexanoic acid |

| Halogenation (Radical) | Various | N-Bromosuccinimide (NBS), Light | Mixture of brominated isomers along the chain |

| Reduction (of a derivative) | C6 (ketone) | Sodium Borohydride (NaBH₄) | 6-Hydroxy-6-(4-fluorophenyl)hexanoic acid |

Rational Design and Synthesis of 6 4 Fluorophenyl Hexanoic Acid Derivatives and Analogs for Research Applications

Structural Modifications of the Fluorophenyl Substituent

The 4-fluorophenyl group is a common motif in bioactive molecules, where the fluorine atom can influence properties such as metabolic stability and binding affinity through favorable electronic interactions. mdpi.com Systematic modification of this group is a key strategy to fine-tune the pharmacological profile of the parent compound.

Introducing different substituents onto the phenyl ring can alter the electronic and steric properties of the molecule. For instance, the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the pKa of the carboxylic acid and influence interactions with biological targets. biomedres.us The synthesis of such derivatives often involves standard aromatic substitution reactions on appropriate precursors. For example, a Suzuki or Negishi coupling reaction can be employed to introduce new alkyl or aryl groups onto the phenyl ring.

Furthermore, the position and nature of the halogen can be varied. Replacing the fluorine at the para-position with chlorine or bromine, or introducing additional halogen atoms, can impact the lipophilicity and binding interactions of the molecule. nih.gov The synthesis of these analogs can be achieved through various halogenation methods on the corresponding phenyl-containing starting materials. nih.gov

Table 1: Examples of 6-(4-Fluorophenyl)hexanoic Acid Derivatives with a Modified Fluorophenyl Substituent

| Compound Name | Modification |

|---|---|

| 6-(4-Chlorophenyl)hexanoic acid | Replacement of fluorine with chlorine |

| 6-(4-Bromophenyl)hexanoic acid | Replacement of fluorine with bromine |

| 6-(3,4-Difluorophenyl)hexanoic acid | Additional fluorine substituent |

| 6-(4-Trifluoromethylphenyl)hexanoic acid | Replacement of fluorine with a trifluoromethyl group |

| 6-(4-Methoxyphenyl)hexanoic acid | Replacement of fluorine with a methoxy (B1213986) group |

| 6-(4-Nitrophenyl)hexanoic acid | Replacement of fluorine with a nitro group |

Variations in the Length and Branching of the Alkyl Chain

The hexanoic acid linker in this compound provides flexibility and determines the spatial relationship between the aromatic ring and the terminal carboxylic acid. Altering the length and branching of this alkyl chain can significantly impact the compound's physicochemical properties and its fit within a biological target. nih.gov

Shortening or lengthening the alkyl chain can be achieved through various synthetic routes. For example, homologation or degradation of the carboxylic acid can be performed. Alternatively, a series of ω-phenylalkanoic acids with varying chain lengths can be synthesized from the corresponding phenyl-substituted starting materials. wikipedia.org A general approach to synthesize 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. ingentaconnect.comnih.govresearchgate.net This method can be adapted to produce a library of analogs with different chain lengths.

Introducing branching into the alkyl chain, for instance by adding methyl or ethyl groups, can restrict the conformational freedom of the molecule and enhance its selectivity for a particular target. The synthesis of branched-chain fatty acids can be accomplished using precursors like methylmalonyl-CoA in enzymatic reactions or through chemical synthesis using appropriately substituted building blocks. nih.govnih.gov

Table 2: Examples of this compound Analogs with a Modified Alkyl Chain

| Compound Name | Modification |

|---|---|

| 5-(4-Fluorophenyl)pentanoic acid | Shorter alkyl chain |

| 7-(4-Fluorophenyl)heptanoic acid | Longer alkyl chain |

| 2-Methyl-6-(4-fluorophenyl)hexanoic acid | Branched alkyl chain |

| 6-(4-Fluorophenyl)-4-oxohexanoic acid | Introduction of a keto group |

Synthesis of Conjugates and Probes Incorporating the this compound Scaffold

The terminal carboxylic acid of this compound is a versatile functional handle for the synthesis of conjugates and probes. These derivatives are invaluable tools for studying biological processes.

Peptide Conjugates: The carboxylic acid can be readily coupled with the N-terminus of peptides or individual amino acids to create novel molecular hybrids. nih.gov This is typically achieved through amide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), or (benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). rsc.orgrsc.orgkhanacademy.org Such conjugates can be used to investigate peptide-protein interactions or to deliver the this compound moiety to specific cellular compartments.

Fluorescent Probes: The carboxylic acid can be esterified or amidated with a fluorescent reporter molecule to generate probes for fluorescence-based assays and imaging. rsc.orgnih.gov For example, coupling with a fluorophore like a cyanine (B1664457) dye (e.g., Cy3 or Cy5) can be accomplished using coupling agents like TBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA). rsc.org These probes can be used to visualize the localization and dynamics of the parent compound within cells. acs.org The synthesis of such probes often involves a multi-step process where the carboxylic acid is activated before reaction with the fluorescent dye. chemrxiv.org

Table 3: Examples of Conjugates and Probes Derived from this compound

| Compound Name | Conjugate/Probe Type | Linkage |

|---|---|---|

| N-(6-(4-Fluorophenyl)hexanoyl)glycine | Peptide Conjugate | Amide |

| 6-(4-Fluorophenyl)hexanoyl-L-leucine | Peptide Conjugate | Amide |

| Cy3-6-(4-fluorophenyl)hexanoate | Fluorescent Probe | Ester |

| N-(2-Aminoethyl)-6-(4-fluorophenyl)hexanamide-FITC | Fluorescent Probe | Amide |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in 6-(4-Fluorophenyl)hexanoic acid.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring typically appear as multiplets in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing fluorine atom. The protons on the aliphatic hexanoic acid chain will present a series of signals, with their chemical shifts and splitting patterns dictated by their proximity to the phenyl ring and the carboxylic acid group. For instance, the methylene (B1212753) protons adjacent to the phenyl ring and the carboxylic acid will be the most deshielded among the aliphatic protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for each of the six carbons in the hexanoic acid chain, as well as for the carbons in the 4-fluorophenyl group. The carbon of the carboxylic acid (C=O) will appear significantly downfield. The aromatic carbons will show characteristic shifts, with the carbon atom bonded to the fluorine atom exhibiting a large coupling constant (J-coupling), a key indicator of its presence.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~12.0 (s, 1H) | -COOH |

| ~7.2 (m, 2H) | Aromatic CH |

| ~7.0 (m, 2H) | Aromatic CH |

| ~2.6 (t, 2H) | -CH₂-Ar |

| ~2.3 (t, 2H) | -CH₂-COOH |

| ~1.6 (m, 4H) | -CH₂- |

| ~1.3 (m, 2H) | -CH₂- |

| Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'd' denotes doublet, and 'J' represents the coupling constant in Hertz. Predicted data is based on analogous structures and general NMR principles. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is instrumental in confirming the molecular weight of this compound. The compound is typically ionized using techniques like electrospray ionization (ESI), and the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is detected. For this compound (C₁₂H₁₅FO₂), the expected monoisotopic mass is approximately 210.1056 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.net For this compound, HRMS would confirm the molecular formula C₁₂H₁₅FO₂ by measuring the mass of the molecular ion to several decimal places.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the alkyl chain. libretexts.org For this compound, characteristic fragments would likely include the 4-fluorophenyl cation and various fragments arising from the cleavage of the hexanoic acid chain.

| Predicted Mass Spectrometry Data | |

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 211.11288 |

| [M+Na]⁺ | 233.09482 |

| [M-H]⁻ | 209.09832 |

| Data sourced from PubChem. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid that exists as a hydrogen-bonded dimer. orgchemboulder.com A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orglumenlearning.com The C-F stretch of the fluorophenyl group typically appears as a strong band in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orglumenlearning.com

| Characteristic IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-F (Aromatic) | 1100-1300 |

| C-O (Carboxylic Acid) | 1210-1320 |

| O-H Bend | 1395-1440 and 910-950 |

| Data based on general IR spectroscopy principles. orgchemboulder.comlibretexts.orglumenlearning.com |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used to determine the purity of this compound. pensoft.net A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (e.g., a C18 column) and mobile phase, impurities can be separated from the main compound. The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. The retention time of the compound under specific conditions is a characteristic property that can be used for identification.

Theoretical and Computational Chemistry Investigations of 6 4 Fluorophenyl Hexanoic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) calculations for electronic structure and reactivity)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. DFT calculations can elucidate the distribution of electrons within 6-(4-Fluorophenyl)hexanoic acid, which is fundamental to its chemical behavior.

Key parameters that can be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring would be expected to influence these frontier orbitals.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid group's oxygen atoms and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Detailed research findings from a hypothetical DFT study on this compound could be summarized as follows:

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red regions (negative) on oxygen and fluorine atoms; Blue regions (positive) on acidic hydrogen. | Predicts sites for intermolecular interactions and chemical reactions. |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics provides insights into the electronic structure of a single, often static, molecular conformation, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like this compound, which has a hexanoic acid chain, a key application of MD simulations is the exploration of its conformational landscape. The rotation around the single bonds in the alkyl chain allows the molecule to adopt numerous conformations. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

A typical MD simulation would involve placing the this compound molecule in a simulated solvent box (e.g., water) and running the simulation for a sufficient time to sample a wide range of conformations. The analysis of the resulting trajectory would reveal the preferred spatial arrangements of the fluorophenyl group relative to the carboxylic acid group.

The findings from a hypothetical MD simulation could be summarized in a table like this:

| Conformer | Dihedral Angle (°) (Cα-Cβ-Cγ-Cδ) | Potential Energy (kcal/mol) | Population (%) |

| Anti (extended) | 180 | 0 | 65 |

| Gauche (+) | 60 | 1.2 | 17 |

| Gauche (-) | -60 | 1.2 | 17 |

| Eclipsed | 0 | 5.0 | <1 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be generated from MD simulations.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

Calculations of vibrational frequencies can produce a theoretical IR spectrum. By comparing this to an experimental spectrum, researchers can assign the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid or the C-F stretch of the fluorophenyl group. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR data and confirm the molecular structure.

Furthermore, computational methods can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. For example, the mechanism of esterification of the carboxylic acid group or electrophilic aromatic substitution on the fluorophenyl ring could be investigated. This provides insights into the molecule's reactivity and the conditions required to bring about specific chemical transformations.

A comparison of predicted and hypothetical experimental spectroscopic data could be presented as follows:

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1715 | 1710 |

| IR: O-H Stretch (cm⁻¹) | 3300-2500 (broad) | 3300-2500 (broad) |

| ¹H NMR: -COOH (ppm) | 12.1 | 12.0 |

| ¹³C NMR: C=O (ppm) | 179.5 | 180.2 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be generated from spectroscopic prediction studies.

Mechanistic Studies of Reactions Involving 6 4 Fluorophenyl Hexanoic Acid and Its Derivatives

Detailed Reaction Pathway Elucidation

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and transition states, that connect reactants to products. For 6-(4-fluorophenyl)hexanoic acid, several reaction types are of interest, including cyclization, oxidation, and substitution reactions. Lacking direct experimental studies on this specific molecule, we can infer potential pathways from related systems.

One plausible reaction for this compound is intramolecular acylation, a type of Friedel-Crafts reaction, to form a cyclic ketone. This reaction would be catalyzed by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. The proposed pathway is as follows:

Activation of the Carboxylic Acid: The carboxylic acid is first activated by the acid catalyst. Protonation of the carbonyl oxygen of the carboxylic acid group makes the carbonyl carbon more electrophilic.

Intramolecular Electrophilic Aromatic Substitution: The activated acyl group is then attacked by the electron-rich 4-fluorophenyl ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. The fluorine atom is an ortho-, para-director, and the substitution is expected to occur at the position ortho to the fluoro group.

Formation of a Sigma Complex (Wheland Intermediate): The attack of the aromatic ring on the electrophilic carbon leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.

Deprotonation and Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom of the aromatic ring that is bonded to the acyl group, restoring the aromaticity of the ring and yielding the final cyclic ketone product.

Another potential reaction is the oxidative decarboxylation of the corresponding arylacetic acid derivative. While this compound is not an arylacetic acid itself, understanding the mechanism for a closely related structure provides valuable insight. For instance, the oxidative decarboxylation of (4-fluorophenyl)acetic acid can be catalyzed by metal complexes. A plausible mechanism involves the formation of a metal-carboxylate complex, followed by electron transfer and decarboxylation to generate a benzylic radical, which is then oxidized to a carbocation and subsequently converted to an aldehyde or ketone. chemrevlett.com

The reaction of 4-aryl-4-oxobutanoic acids with diamines has been shown to proceed through the initial formation of a salt, followed by two dehydration steps to yield amides and ultimately bicyclic pyrroloimidazolones or pyrrolopyrimidinones. researchgate.net This suggests that derivatives of this compound with a ketone function could undergo similar condensation-cyclization reactions with binucleophiles.

Transition State Analysis and Energy Profiles

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed from reactants to products. The analysis of transition states and the corresponding energy profiles provides quantitative information about the feasibility and rate of a reaction. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their energies. uchicago.edunih.gov

For the intramolecular acylation of this compound, the rate-determining step is typically the formation of the sigma complex. A reaction coordinate diagram for this process would show the energy of the system as a function of the reaction progress. The diagram would feature energy minima corresponding to the reactant, the intermediate sigma complex, and the product. The transition states would appear as energy maxima connecting these minima.

Illustrative Reaction Coordinate Diagram for Intramolecular Acylation:

Reactant: this compound and the acid catalyst.

First Transition State (TS1): The structure corresponding to the attack of the aromatic ring on the activated carboxylic acid. This is typically the highest energy point on the reaction coordinate.

Intermediate: The sigma complex (Wheland intermediate).

Second Transition State (TS2): The structure corresponding to the deprotonation of the sigma complex.

Product: The cyclic ketone.

Below is an interactive data table with hypothetical, yet plausible, calculated energies for the key species in the intramolecular acylation of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.3 |

| Sigma Complex (Intermediate) | +15.8 |

| Transition State 2 (TS2) | +18.2 |

| Products | -5.7 |

Note: These values are for illustrative purposes and would require specific computational studies to be validated.

Kinetic Isotope Effects and Intermediate Characterization

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which the rate of a reaction is affected by isotopic substitution at a particular atomic position. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant with a heavy isotope (k_heavy).

For reactions involving this compound, KIE studies could be particularly informative in several scenarios. For example, if a reaction involves the cleavage of a C-H bond at the benzylic position (the carbon adjacent to the phenyl ring), a primary deuterium (B1214612) KIE (kH/kD) would be expected. A significant kH/kD value (typically > 2) would indicate that the C-H bond is broken in or before the rate-determining step.

Consider a hypothetical oxidation reaction at the benzylic position of a derivative of this compound. By comparing the reaction rates of the undeuterated compound and its analog specifically deuterated at the benzylic position, one could probe the mechanism.

Illustrative Data for a Hypothetical Benzylic Oxidation:

| Compound | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound derivative | 1.5 x 10⁻⁴ | 5.2 |

| This compound derivative (deuterated at benzylic position) | 2.9 x 10⁻⁵ |

Note: These values are hypothetical and serve to illustrate the concept of KIE.

A KIE value of 5.2 in this hypothetical example would strongly support a mechanism where the benzylic C-H bond is cleaved in the rate-determining step. This could involve hydrogen atom abstraction by a radical species or a concerted proton-coupled electron transfer process.

Furthermore, intermediates in reactions of this compound can be characterized using various spectroscopic techniques, such as NMR and mass spectrometry, often in combination with isotopic labeling. For instance, in the intramolecular acylation reaction, the sigma complex intermediate could potentially be observed at low temperatures using NMR spectroscopy. Isotopic labeling of the carbonyl carbon with ¹³C would allow for the tracking of this carbon atom throughout the reaction sequence.

Role in Chemical Biology and Biosynthetic Pathway Research

Applications as a Building Block in Synthetic Organic Chemistry for Complex Molecules

Arylalkanoic acids and their derivatives are a significant class of compounds in medicinal chemistry and serve as foundational structures for a wide array of more complex molecules. mdpi.compharmacy180.com The compound 6-(4-Fluorophenyl)hexanoic acid fits within this class, offering a versatile scaffold for synthetic chemists. Its structure contains two key reactive sites: the carboxylic acid group and the fluorinated phenyl ring.

The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, or acid halides, allowing for its conjugation to other molecules. For instance, a related compound, 1-(4-Fluorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazole-hexanoic acid, was synthesized from a precursor by hydrolyzing an ester to reveal the hexanoic acid moiety, demonstrating a common synthetic manipulation. prepchem.com

The fluorophenyl group can also participate in various organic reactions, although it is generally more stable than an unsubstituted phenyl ring. The presence of the fluorine atom can influence the electronic properties of the ring, directing further substitutions or participating in cross-coupling reactions under specific conditions. While direct examples of complex molecule synthesis starting from this compound are not extensively detailed in publicly available literature, its structural analog, 6-(4-Fluorophenyl)-6-oxohexanoic acid, is noted for its use as a building block in the synthesis of more complex organic molecules. This suggests a similar potential for the parent compound.

The general class of β-hydroxy-β-arylalkanoic acids, which can be synthesized via methods like the Reformatsky reaction, has shown antiproliferative activity. nih.gov This highlights how arylalkanoic acid scaffolds can be elaborated to create biologically active complex molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product | Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methyl 6-(4-fluorophenyl)hexanoate | Intermediate for further synthesis |

| Carboxylic Acid | Amidation | N-substituted 6-(4-fluorophenyl)hexanamide | Creation of bioactive amides, peptide mimics |

| Carboxylic Acid | Reduction | 6-(4-Fluorophenyl)hexan-1-ol | Precursor for other functional groups |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrated/Halogenated derivatives | Modification of electronic properties |

Investigation as a Precursor or Metabolite in Hypothetical Biological Systems

While specific studies on the biosynthesis or metabolism of this compound are scarce, its structure allows for informed hypotheses based on the known metabolic pathways of related compounds, such as other arylalkanoic acids and fluorinated xenobiotics.

Hypothetical Metabolic Pathways: The metabolism of xenobiotics often involves enzymes from the cytochrome P450 (CYP) superfamily. researchgate.net For an arylalkanoic acid, several metabolic transformations are plausible:

Omega (ω)- and ω-1 Hydroxylation: The alkyl chain could be hydroxylated at the terminal (ω) or penultimate (ω-1) carbon.

Beta (β)-Oxidation: The hexanoic acid chain is a fatty acid structure and could potentially undergo β-oxidation, a common metabolic pathway for fatty acids, to progressively shorten the alkyl chain. This process would yield shorter-chain fluorinated benzoic acid derivatives.

Aromatic Hydroxylation: The 4-fluorophenyl ring could be hydroxylated, although the presence of fluorine generally increases metabolic stability and can make such reactions less favorable. soci.org

The metabolism of fluorinated compounds is of significant interest in drug development because the carbon-fluorine bond is very strong, which can block metabolic oxidation at that site. nih.gov However, metabolic defluorination can occur, liberating fluoride (B91410) ions, which must be monitored due to potential toxicity. researchgate.netnih.gov

In a study on arylalkanoic acid prodrugs, molecular docking simulations showed that these types of molecules could fit into the active site of the CYP1A2 enzyme, suggesting a feasible metabolic activation pathway. mdpi.com This supports the hypothesis that this compound could be processed by similar hepatic enzymes.

Table 2: Hypothetical Metabolites of this compound

| Metabolic Pathway | Hypothetical Metabolite | Potential Consequence |

|---|---|---|

| β-Oxidation | 4-(4-Fluorophenyl)butanoic acid | Chain shortening, altered solubility |

| β-Oxidation | 2-(4-Fluorophenyl)acetic acid | Further chain shortening |

| Aromatic Hydroxylation | 6-(4-Fluoro-3-hydroxyphenyl)hexanoic acid | Increased polarity, preparation for conjugation |

| Defluorination | 6-(4-Hydroxyphenyl)hexanoic acid | Loss of fluorine, potential for altered activity |

Development of Chemical Tools and Probes Based on the Core Structure

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins in their native cellular environment. mskcc.org The core structure of this compound possesses features that make it a candidate for development into such a tool.

The arylalkanoic acid scaffold is found in many biologically active molecules, including a large class of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This established bioactivity provides a strong starting point for probe design. For example, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists for the RORγt nuclear receptor, a target for immune diseases. nih.gov This demonstrates that the hexanoic acid chain combined with a phenyl ring can be tailored to interact with specific protein targets.

The development of chemical tools often involves "mutating" a chemical structure to investigate a biological question. mskcc.org The this compound structure could be modified in several ways to create a useful probe:

Attachment of a Reporter Group: The carboxylic acid handle provides a convenient point for attaching reporter tags, such as fluorescent dyes (for microscopy) or biotin (B1667282) (for affinity purification and proteomic studies). mskcc.org

Introduction of a Photo-crosslinker: A photoreactive group could be incorporated to allow for covalent labeling of binding partners upon UV irradiation.

Use of the Fluorine Atom: The ¹⁹F atom can be used as a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of protein-ligand interactions without the need for larger, more disruptive tags.

High-quality chemical probes must be well-characterized and highly selective for their intended target to provide reliable biological insights. nih.gov While this compound itself is not a reported probe, its fundamental structure represents a viable starting point for the rational design and synthesis of such specialized research tools. uu.nl

Structure Activity Relationship Sar Methodologies for Fluorophenyl Alkyl Carboxylic Acid Scaffolds

Systematic Modification and Design Principles for SAR Studies

The design of SAR studies for fluorophenyl-alkyl carboxylic acid scaffolds is guided by established medicinal chemistry principles. The primary goal is to probe the steric, electronic, and hydrophobic requirements of the biological target by introducing specific structural changes to the lead compound.

Key Modification Strategies:

Fluorine Substitution: The position and number of fluorine substituents on the phenyl ring are critical variables. SAR studies often involve synthesizing analogs with fluorine at the ortho-, meta-, and para-positions to explore the impact of its electron-withdrawing effects and potential for hydrogen bonding on target interaction.

Alkyl Chain Homologation: The length and rigidity of the alkyl chain connecting the fluorophenyl ring and the carboxylic acid are systematically varied. This includes synthesizing a homologous series with shorter and longer alkyl chains (e.g., from acetic to octanoic acid derivatives) to determine the optimal distance and geometry for binding. Introduction of branching or unsaturation in the chain can also probe the steric tolerance of the binding site.

Carboxylic Acid Isosteres: The carboxylic acid group is often a key pharmacophoric element, potentially involved in crucial hydrogen bonding or ionic interactions with the receptor. doi.org Its importance is assessed by synthesizing analogs where it is replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to evaluate changes in activity and physicochemical properties. Esterification of the carboxylic acid, for instance, often leads to a complete loss of biological activity, underscoring its significance. doi.org

The synthesis of these modified compounds often requires versatile synthetic methodologies that allow for the facile introduction of diverse functionalities. For example, methods for the regioselective synthesis of fluorine-containing aromatic carboxylic acids from readily available starting materials are instrumental in building a library of analogs for SAR studies. nih.gov

Correlation of Structural Features with Molecular Interactions

The data generated from SAR studies are used to build a model that correlates specific structural features with the observed biological activity. This involves identifying the types of molecular interactions that are enhanced or diminished by the chemical modifications.

Interaction Analysis:

Hydrophobic Interactions: The fluorophenyl group and the alkyl chain are the primary contributors to the molecule's hydrophobicity. The fluorine atom, despite its high electronegativity, can increase the lipophilicity of the aromatic ring, which can enhance hydrophobic interactions with nonpolar pockets in the target protein. nih.gov

Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor. It can form strong, directional interactions with polar residues such as arginine, lysine, or histidine in a binding site. The fluorine atom can also act as a weak hydrogen bond acceptor.

Electrostatic and Dipole Interactions: The strong electron-withdrawing nature of the fluorine atom creates a significant dipole moment in the C-F bond. This can lead to favorable dipole-dipole or charge-dipole interactions with the receptor.

Conformational Effects: The length and flexibility of the alkyl chain dictate the conformational freedom of the molecule. An optimal chain length allows the molecule to adopt a low-energy conformation that complements the shape of the binding site.

Quantitative structure-activity relationship (QSAR) models can be developed to mathematically describe the relationship between physicochemical properties (such as logP, pKa, and molecular descriptors) and biological activity. researchgate.netmdpi.comnih.govnih.govresearchgate.net These models can help to predict the activity of novel analogs and guide further optimization efforts.

Role of Fluorine and Alkyl Chain Variations in Modulating Interactions

The interplay between the fluorine substituent and the alkyl chain is a key determinant of the biological activity of fluorophenyl-alkyl carboxylic acids.

The Impact of Alkyl Chain Variation: The length of the alkyl chain plays a critical role in positioning the terminal carboxylic acid group for optimal interaction with its target. Studies on analogous series of compounds, such as 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids, have demonstrated that even minor changes in the alkanoic acid side chain can have a dramatic effect on biological activity. nih.gov In one study, compounds with acetic acid and 2-propionic acid side chains showed significant anti-inflammatory activity, whereas those with carboxy, oxyacetic, thioacetic, and 3-propionic acid side chains were inactive. nih.gov This highlights a strict requirement for the length and structure of the linker. The natural occurrence of ω-phenylalkanoic acids with varying chain lengths in biological systems further underscores the importance of this structural feature. wikipedia.org For 6-(4-fluorophenyl)hexanoic acid, the six-carbon chain presumably provides the optimal spacing and flexibility for the molecule to adopt the correct orientation within its binding site to elicit its biological effect.

Below is a table summarizing the general structure-activity relationships for fluorophenyl-alkyl carboxylic acid scaffolds based on the principles discussed.

| Structural Component | Modification | General Effect on Activity | Rationale |

| Fluorophenyl Ring | Change fluorine position (o, m, p) | Activity is often position-dependent | Alters electronic distribution and potential for specific interactions with the receptor. |

| Add more fluorine atoms | Can increase or decrease activity | Enhances lipophilicity and can block metabolic sites, but may also introduce unfavorable steric or electronic effects. | |

| Alkyl Chain | Increase or decrease length | Activity is highly sensitive to chain length | Optimal length is required to correctly position the carboxylic acid for binding. |

| Introduce branching or unsaturation | Generally decreases activity | Reduces conformational flexibility and may introduce steric clashes. | |

| Carboxylic Acid | Esterification or amidation | Typically abolishes activity | The free carboxylate is often essential for key ionic or hydrogen bond interactions with the target. doi.org |

| Replacement with bioisosteres | Activity can be retained or modulated | Depends on the ability of the isostere to mimic the charge and hydrogen bonding properties of the carboxylic acid. |

Future Perspectives and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6-(4-Fluorophenyl)hexanoic acid is poised to move beyond traditional multi-step procedures, embracing principles of green and sustainable chemistry. Research is anticipated to focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and catalysts.

Key areas of development include:

Biocatalysis : The use of enzymes to construct the molecule offers high selectivity and mild reaction conditions. Enzymes such as carboxylic acid reductases or engineered variants could be employed for the final reduction step or for key C-C bond formations. scientificupdate.com Biocatalytic methods are gaining traction for their ability to create chiral molecules with high enantiomeric excess, which could be relevant for synthesizing specific stereoisomers of derivatives of this compound. acs.orgacs.org

Novel Carbon-Carbon Bond Formation : Advanced catalytic systems are enabling more efficient construction of the carbon skeleton. nih.gov Nickel/photoredox dual catalysis, for example, has emerged as a powerful tool for coupling alkyl and aryl fragments under mild conditions, representing a potential route to synthesize the this compound backbone. nih.gov Organocatalysis also presents a metal-free alternative for constructing key bonds within the molecule's structure. researchgate.net

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. A flow-based synthesis of this compound could lead to higher yields and purity while minimizing solvent usage and reaction times.

The table below outlines a comparison of potential synthetic strategies.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste, access to chiral compounds. | Enzyme discovery and engineering, process optimization. scientificupdate.com |

| C-H Activation | Reduces the need for pre-functionalized starting materials, improves atom economy. | Development of selective and robust catalysts. dntb.gov.ua |

| Photoredox Catalysis | Utilizes visible light, enables novel bond formations under mild conditions. astrazeneca.com | Catalyst design, exploration of new reaction pathways. nih.gov |

| Flow Chemistry | Improved process control, enhanced safety, scalability, and efficiency. | Reactor design, integration of catalytic systems. |

Exploration of New Reactivity Profiles and Catalytic Applications

The unique electronic properties imparted by the fluorine atom on the phenyl ring of this compound open up possibilities for novel reactivity and applications in catalysis. The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Future research may explore:

Catalyst and Ligand Development : The molecule itself could serve as a ligand for transition metal catalysts. The carboxylic acid group can coordinate to a metal center, while the fluorophenyl moiety can be used to tune the electronic properties and stability of the catalyst complex. Such catalysts could find use in a variety of organic transformations.

Fluorination Reactions : The carbon-fluorine bond is exceptionally strong, making fluorinated compounds highly stable. nih.gov However, recent advances have made catalytic fluorination more accessible, allowing for the selective incorporation of fluorine into complex molecules. mdpi.com While this compound is already fluorinated, its derivatives could be subjects of further selective fluorination to modulate their properties.

Polymerization Catalysis : The compound could potentially act as a co-catalyst or initiator in certain polymerization reactions, with the fluorophenyl group influencing the properties of the resulting polymer.

The reactivity of the fluorophenyl group is a key area of interest.

| Functional Group | Potential Reactivity / Application | Influencing Factors |

| 4-Fluorophenyl | Can participate in cross-coupling reactions; influences electronic properties of the entire molecule. | Catalyst choice, reaction conditions. rsc.org |

| Hexanoic Acid | Can be converted to esters, amides, or other derivatives; can act as a coordinating group for metals. | Activation method, choice of nucleophile/electrophile. |

| C-F Bond | Generally inert, but can be activated under specific catalytic conditions for hydrodefluorination. nih.gov | Catalyst type (e.g., Pt-group metals). nih.gov |

Integration with Advanced Materials Science Research and Design

The structure of this compound makes it an intriguing building block for advanced materials. The combination of a flexible aliphatic chain and a rigid, polar fluorinated aromatic ring is characteristic of molecules used in liquid crystals and specialty polymers. nbinno.com

Emerging opportunities include:

Fluoropolymers : Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. nih.gov this compound could be used as a monomer or an additive to create novel fluoropolymers with tailored properties for applications in coatings, membranes, or electronic components. man.ac.uk

Liquid Crystals : The incorporation of fluorine is a common strategy in the design of liquid crystal materials to tune properties such as dielectric anisotropy and melting point. researchgate.netnih.gov The rod-like structure of this compound derivatives could lead to the formation of nematic or smectic liquid crystal phases. njit.edunih.gov

Biomaterials : The carboxylic acid group provides a handle for conjugation to biomolecules or for incorporation into biodegradable polyesters. The fluorophenyl group can enhance the metabolic stability and modify the hydrophobic/hydrophilic balance of these materials.

The potential material applications are summarized in the table below.

| Material Class | Potential Role of this compound | Desired Properties |

| Specialty Polymers | Monomer or functional additive. | Enhanced thermal stability, chemical resistance, specific optical properties. nbinno.com |

| Liquid Crystals | Core molecular structure for mesogen design. | Tunable dielectric anisotropy, broad mesophase temperature ranges. researchgate.netbeilstein-journals.org |

| Self-Assembled Monolayers | Building block for surface modification. | Creation of hydrophobic or functionalized surfaces. |

| Drug Delivery Systems | Component of polymer-drug conjugates or nanoparticles. | Controlled release, enhanced stability. |

Computational-Aided Design and Discovery in Academic Settings

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. mdpi.comijprs.com For this compound, these methods can guide research efforts and predict properties before engaging in extensive laboratory synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity or material properties. wikipedia.org This allows for the virtual screening of large libraries of related compounds to identify promising candidates. tandfonline.comnih.gov

Molecular Docking : For pharmaceutical applications, molecular docking can be used to predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. This provides insights into the potential mechanism of action and can guide the design of more potent and selective molecules. nih.gov

Density Functional Theory (DFT) Calculations : DFT can be used to calculate the electronic properties of the molecule, such as its reactivity, pKa, and spectroscopic characteristics. chapman.edu This information is valuable for understanding its chemical behavior and for designing new synthetic routes.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the molecule, for example, its conformation in solution or its interaction with a cell membrane or a polymer matrix.

The following table highlights how different computational tools can be applied to the study of this compound and its derivatives.

| Computational Method | Application Area | Predicted Properties |

| QSAR | Drug discovery, materials science. | Biological activity, toxicity, physical properties (e.g., melting point). tandfonline.com |

| Molecular Docking | Drug design. | Binding affinity, binding mode to a biological target. researchgate.net |

| DFT Calculations | Synthesis planning, reactivity studies. | Electronic structure, reaction energetics, pKa. chapman.edu |

| MD Simulations | Materials science, biophysics. | Conformational dynamics, interaction with surfaces or membranes. |

Q & A

What are the optimal synthetic routes for preparing 6-(4-Fluorophenyl)hexanoic acid with high purity?

Level : Basic

Methodological Answer :

Synthesis typically involves coupling a fluorophenyl moiety to a hexanoic acid backbone. A validated approach includes:

- Stepwise Alkylation : Reacting 4-fluorophenylacetic acid (precursor) with bromoalkane derivatives under basic conditions, followed by oxidation of intermediate alcohols to carboxylic acids .

- Purification : Silica gel column chromatography with ethyl acetate:methanol (1:1 v/v) effectively isolates the target compound, as demonstrated in analogous hexanoic acid derivative syntheses .

- Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.5–2.0 equivalents of fluorophenyl precursors) and using Pd-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura reactions) can enhance efficiency .

How do crystalline forms of this compound derivatives affect their pharmacokinetic properties?

Level : Advanced

Methodological Answer :

Crystallinity directly impacts solubility and bioavailability. For example:

- Crystalline Form AB : Prepared by suspending the compound in ethyl acetate at 50°C, this form exhibits 30–40% higher oral bioavailability in murine models compared to amorphous counterparts due to improved dissolution rates .

- Stability Considerations : Polymorphic transitions under humidity (e.g., from form AB to hygroscopic form M) may reduce efficacy, necessitating controlled storage (desiccants, inert atmosphere) .

- Characterization : Use X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) to correlate crystal structure with in vivo performance .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic proton environments (δ 7.2–7.4 ppm for fluorophenyl) and carboxylate carbon signals (~δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight (e.g., [M-H]⁻ at m/z 225.1 for C₁₂H₁₃FO₂) .

How do substituent modifications on the hexanoic acid chain influence biological activity?

Level : Advanced

Methodological Answer :

- Lipophilicity vs. Hydrogen Bonding : Bulky substituents (e.g., morpholine) enhance transdermal permeation by increasing lipophilicity, while ethereal oxygen atoms (e.g., in morpholine rings) improve hydrogen bonding with biological targets, as seen in permeation enhancers .

- Bioisosteric Replacements : Replacing the fluorophenyl group with chlorophenyl reduces metabolic stability (CYP450 interactions), whereas electron-withdrawing groups (e.g., nitro) enhance kinase inhibition (e.g., AXL/VEGFR2 targets) .

- Activity Testing : Use radiolabeled analogs (e.g., F for fluorophenyl) in competitive binding assays to quantify target engagement .

What strategies mitigate solubility challenges in this compound-based inhibitors during in vitro assays?

Level : Advanced

Methodological Answer :

- Co-solvent Systems : Employ DMSO:PBS (1:9 v/v) to maintain solubility without disrupting cell viability (validated up to 100 µM concentrations) .

- Prodrug Design : Synthesize methyl esters (e.g., methyl 6-(4-fluorophenyl)hexanoate) to enhance membrane permeability, followed by intracellular esterase-mediated activation .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to improve aqueous dispersion and reduce aggregation .

How can ester/amide derivatives of this compound be tailored to optimize drug-like properties?

Level : Basic

Methodological Answer :

- Esterification : React with alkyl halides (e.g., decyl bromide) under Schotten-Baumann conditions to create prodrugs with enhanced logP values (target: 3.5–4.0) .

- Amide Conjugation : Use EDC/NHS coupling with primary amines (e.g., piperazine) to improve solubility via ionizable groups. Monitor pKa shifts (e.g., ΔpKa ~1.5 for morpholine derivatives) .

- In Silico Screening : Apply QSAR models to predict ADMET profiles, prioritizing derivatives with ClogP <5 and polar surface area <90 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.